molecular formula C17H20N2 B193184 1-Benzhydrylpiperazine CAS No. 841-77-0

1-Benzhydrylpiperazine

Cat. No.: B193184
CAS No.: 841-77-0
M. Wt: 252.35 g/mol
InChI Key: NWVNXDKZIQLBNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-Benzhydrylpiperazine is a compound that has been found to interact with several targets in the body. It has been identified as a potent inhibitor of Histone Deacetylase (HDAC) and Angiotensin-Converting Enzyme (ACE) . These enzymes play crucial roles in various biological processes.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting HDAC, it impacts the histone acetylation-deacetylation pathway , which is crucial for regulating gene expression . Its inhibition of ACE affects the renin-angiotensin system , a key regulator of blood pressure .

Pharmacokinetics

Its molecular weight of 2523541 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution in the body

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of norcyclizine oxalate (1:2) typically involves the reaction of norcyclizine with oxalic acid. The process includes:

    Step 1: Dissolving norcyclizine in an appropriate solvent such as ethanol.

    Step 2: Adding oxalic acid to the solution in a stoichiometric ratio of 1:2.

    Step 3: Stirring the mixture at room temperature until the reaction is complete.

    Step 4: Isolating the product by filtration and recrystallization to obtain pure norcyclizine oxalate (1:2).

Industrial Production Methods: Industrial production of norcyclizine oxalate (1:2) follows similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous stirring and controlled temperature conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Norcyclizine oxalate (1:2) undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, norcyclizine oxalate can be converted into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can convert norcyclizine oxalate back to cyclizine.

    Substitution: Substitution reactions involving halogens or other nucleophiles can modify the norcyclizine structure.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced cyclizine, and various substituted norcyclizine compounds .

Comparison with Similar Compounds

  • Cyclizine
  • Meclizine
  • Diphenhydramine

Properties

IUPAC Name

1-benzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVNXDKZIQLBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56609-03-1 (mono-hydrochloride)
Record name Norcyclizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80232968
Record name Norcyclizine
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Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

841-77-0
Record name Benzhydrylpiperazine
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URL https://commonchemistry.cas.org/detail?cas_rn=841-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Norcyclizine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzhydrylpiperazine
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Record name 1-benzhydrylpiperazine
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Record name 1-Benzhydrylpiperazine
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Synthesis routes and methods I

Procedure details

A stirred mixture of diphenylmethyl bromide (40 g, 0.16 mol), piperazine (27.8 g, 0.32 mol), potassium iodide (26.8 g, 0.16 mol) and sodium carbonate (86 g, 0.81 mol) in toluene (400 ml) was heated at reflux for 3.5 hr. The reaction mixture was filtered. The filtrate was evaporated to dryness to give 40 g of crude product. The crude product was purified by chromatography using 10% methanol in chloroform as the eluant. Pooling of the appropriate fractions gave 4.5 g of the title compound, NMR (CDCl3) δ1.82 (s,1H), 2.3(t,J=5 Hz,4H), 2.85 (t,J=5 Hz, 4H), 4.2 (s,1H), 7.3 (m,10H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Synthesized according to General Procedure A: chlorodiphenylmethane (4{23}, 5 mL, 28.1 mmol, 1 equiv.), piperazine (14.5 g, 168.7 mmol, 6 equiv.), THF (61.4 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{23} (5.12 g, 72%) as a light yellow solid. 1H-NMR (500 MHz, CDCl3): δ 7.43 (d, 4H, J=7.0 Hz), 7.28 (t, 4H, J=7.5 Hz), 7.18 (t, 2H, J=7.5 Hz), 4.22 (s, 1H), 2.88 (t, 4H, J=5.0 Hz), 2.36 (br s, 4H), 1.46 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 142.6, 128.3, 127.9, 126.7, 76.7, 53.3, 46.3.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
14.5 g
Type
reactant
Reaction Step Two
Name
Quantity
61.4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

11.2 g (98 mmoles) of 1-formylpiperazine was added to 10 g (49 mmoles) of chlorodiphenylmethane, and the solution was stirred at room temperature for 48 hours, and the mixture was extracted with water and methylene chloride. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography, and 8.9 g (31.9 mmoles) of the resulting formyl compound was dissolved in 100 ml of ethanol, and 6.5 g (64 mmoles) of conc. hydrochloric acid was added, and the solution was refluxed for 1 hour. Then, the solvent was evaporated under reduced pressure, and the residue was extracted with K2CO3 /water/CH2C2. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give 6.8 9 (yield 55 %) of the desired product.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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[Compound]
Name
formyl
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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